molecular formula C13H18O5 B11949428 Dimethyl 9-oxo-2-cyclononene-1,2-dicarboxylate CAS No. 68151-63-3

Dimethyl 9-oxo-2-cyclononene-1,2-dicarboxylate

Cat. No.: B11949428
CAS No.: 68151-63-3
M. Wt: 254.28 g/mol
InChI Key: RVUTWNXVYDDMRP-VQHVLOKHSA-N
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Description

Dimethyl 9-oxo-2-cyclononene-1,2-dicarboxylate is an organic compound with the molecular formula C13H18O5. It is a unique chemical entity known for its distinctive structure, which includes a cyclononene ring with two ester groups and a ketone group. This compound is often used in research and industrial applications due to its interesting chemical properties and potential for various reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 9-oxo-2-cyclononene-1,2-dicarboxylate typically involves the esterification of 9-oxo-2-cyclononene-1,2-dicarboxylic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 9-oxo-2-cyclononene-1,2-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The ketone group can be oxidized to form carboxylic acids.

    Reduction: The ketone group can be reduced to form alcohols.

    Substitution: The ester groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base to facilitate substitution reactions.

Major Products

    Oxidation: 9-oxo-2-cyclononene-1,2-dicarboxylic acid.

    Reduction: Dimethyl 9-hydroxy-2-cyclononene-1,2-dicarboxylate.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Dimethyl 9-oxo-2-cyclononene-1,2-dicarboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of Dimethyl 9-oxo-2-cyclononene-1,2-dicarboxylate involves its interaction with specific molecular targets, leading to various biochemical effects. The ester groups and the ketone group play crucial roles in its reactivity and interactions with enzymes and other proteins. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Dimethyl furan-2,5-dicarboxylate: Another ester with a similar structure but with a furan ring instead of a cyclononene ring.

    Dimethyl 4,4’-biphenyldicarboxylate: Contains biphenyl rings and is used in similar applications.

Uniqueness

Dimethyl 9-oxo-2-cyclononene-1,2-dicarboxylate is unique due to its cyclononene ring structure, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific research and industrial applications where its particular reactivity is advantageous.

Properties

CAS No.

68151-63-3

Molecular Formula

C13H18O5

Molecular Weight

254.28 g/mol

IUPAC Name

dimethyl (2E)-9-oxocyclonon-2-ene-1,2-dicarboxylate

InChI

InChI=1S/C13H18O5/c1-17-12(15)9-7-5-3-4-6-8-10(14)11(9)13(16)18-2/h7,11H,3-6,8H2,1-2H3/b9-7+

InChI Key

RVUTWNXVYDDMRP-VQHVLOKHSA-N

Isomeric SMILES

COC(=O)C/1C(=O)CCCCC/C=C1/C(=O)OC

Canonical SMILES

COC(=O)C1C(=O)CCCCCC=C1C(=O)OC

Origin of Product

United States

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